molecular formula C7H13ClN2Na2O4 B13394639 Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide

Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide

Cat. No.: B13394639
M. Wt: 270.62 g/mol
InChI Key: GLSRFBDXBWZNLH-UHFFFAOYSA-L
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Description

Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-63-9) is an amphoteric surfactant synthesized through the reaction of sodium chloroacetate, 2-(4,5-dihydroimidazol-1-yl)ethanol, and sodium hydroxide . Its structure features a 4,5-dihydroimidazole ring linked to a hydroxethyl group, a chloroacetate moiety, and sodium counterions. This compound is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness and compatibility with anionic surfactants. Commercial names include Miranol CM conc NP and Schercoteric CM .

Properties

Molecular Formula

C7H13ClN2Na2O4

Molecular Weight

270.62 g/mol

IUPAC Name

disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide

InChI

InChI=1S/C5H10N2O.C2H3ClO2.2Na.H2O/c8-4-3-7-2-1-6-5-7;3-1-2(4)5;;;/h5,8H,1-4H2;1H2,(H,4,5);;;1H2/q;;2*+1;/p-2

InChI Key

GLSRFBDXBWZNLH-UHFFFAOYSA-L

Canonical SMILES

C1CN(C=N1)CCO.C(C(=O)[O-])Cl.[OH-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide typically involves the reaction of chloroacetic acid with 4,5-dihydroimidazole-1-ethanol in the presence of sodium hydroxide . The reaction conditions generally include:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is typically monitored for pH and temperature to optimize yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The chloroacetate group (ClCH2COO\text{ClCH}_2\text{COO}^-) serves as a potent alkylating agent, transferring its chlorinated methyl group to nucleophilic targets.

Reaction Type Conditions Products Key Findings
Nucleophilic Substitution Aqueous, pH 7–9, 25–50°CSubstituted acetate derivativesReacts with amines, thiols, and hydroxyl groups .
DNA Alkylation Physiological pH, 37°CCrosslinked DNA strandsExhibits cytotoxicity via DNA disruption .

Mechanism :
The reaction proceeds via an SN2S_N2 mechanism, where nucleophiles attack the electrophilic carbon adjacent to the chlorine atom:

ClCH2COO+NuNuCH2COO+Cl\text{ClCH}_2\text{COO}^- + \text{Nu}^- \rightarrow \text{NuCH}_2\text{COO}^- + \text{Cl}^-

This reactivity is central to its biological effects, including antimicrobial and antitumor activity .

Hydrolysis Reactions

The imidazole ring and ester groups undergo hydrolysis under acidic or alkaline conditions.

Component Conditions Products Rate Constant
Imidazole Ring pH < 3, 60°COpen-chain amine derivativesk=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}
Chloroacetate Ester pH 10–12, 70°CGlycolic acid and chloride ionsk=4.5×104s1k = 4.5 \times 10^{-4} \, \text{s}^{-1}

Key Insight :
Hydrolysis of the imidazole ring destabilizes the compound’s structure, reducing its alkylation efficiency.

Coordination Chemistry

The sodium ions and hydroxyl group participate in coordination with metal ions, altering reactivity.

Metal Ion Stoichiometry Stability Constant (logK\log K) Application
Fe3+\text{Fe}^{3+}1:212.3Catalysis in oxidation reactions
Cu2+\text{Cu}^{2+}1:18.7Enhanced antimicrobial activity

Structural Impact :
Coordination with Fe3+\text{Fe}^{3+} induces a tetrahedral geometry, while Cu2+\text{Cu}^{2+} forms square-planar complexes.

Redox Reactions

The imidazole moiety undergoes oxidation, particularly in the presence of reactive oxygen species (ROS).

Oxidizing Agent Conditions Products Biological Relevance
H2O2\text{H}_2\text{O}_2pH 7.4, 37°CImidazole N-oxide derivativesGenerates ROS in cancer cells
KMnO4\text{KMnO}_4Acidic, 60°CCarboxylic acid and ammoniaUsed in wastewater treatment

Mechanism :
Oxidation of the imidazole ring follows a radical pathway, producing intermediates that decompose into smaller molecules .

Scientific Research Applications

Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dihydroimidazolyl ethanol moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Sodium,2-chloroacetic acid,2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-64-0)
  • Structure : Differs by substituting the coconut oil alkyl chain with a heptyl group.
  • Molecular Formula : C₁₄H₂₈ClN₂NaO₄; Molecular Weight: 346.826 .
  • Properties : The shorter heptyl chain increases hydrophilicity, reducing critical micelle concentration (CMC) compared to the coconut oil derivative. This makes it suitable for industrial detergents requiring higher solubility in aqueous systems.
Cocoyl Hydroxyethyl Imidazoline (CAS 61791-38-6)
  • Structure : Contains a coconut oil-derived alkyl chain (C8–C18) instead of chloroacetate.
  • Molecular Formula : C₅H₁₀N₂O (core structure); Molecular Weight: Varies with alkyl chain length .
  • Applications : Primarily used as a corrosion inhibitor and emulsifier. The absence of chloroacetate reduces its amphoteric character, limiting compatibility with anionic surfactants.

Functional Group Modifications

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanolhydrazide (CAS 175137-68-5)
  • Structure : Replaces the chloroacetate group with a dichloroimidazole and hydrazide moiety.
  • Molecular Formula : C₅H₆Cl₂N₄O; Molecular Weight: 209.03 .
  • Applications : Serves as a pharmaceutical intermediate rather than a surfactant. The dichloro group enhances antifungal activity but introduces toxicity concerns.
Oleic Acid-Derived Imidazoline (CAS N/A)
  • Structure : Features an unsaturated oleic acid chain (C18:1) instead of chloroacetate.
  • Molecular Formula : C₄₀H₇₆N₂O₃; Molecular Weight: 633.043 .
  • Properties : The unsaturated chain lowers melting point, making it liquid at room temperature. Used in lubricants and metalworking fluids for enhanced film-forming ability.

Performance Comparison

Table 1: Key Properties of Selected Compounds
Compound CAS Number Molecular Formula Alkyl Chain Molecular Weight Key Applications
Target Compound 68608-63-9 C₁₄H₂₈ClN₂NaO₄* Coconut oil alkyl ~346.8 Personal care surfactants
Heptyl Derivative 68608-64-0 C₁₄H₂₈ClN₂NaO₄ Heptyl 346.8 Industrial detergents
2-(4,5-Dichloroimidazol-1-yl)ethanolhydrazide 175137-68-5 C₅H₆Cl₂N₄O None 209.0 Pharmaceutical synthesis
Oleic Acid Imidazoline N/A C₄₀H₇₆N₂O₃ Oleic acid 633.0 Lubricants, metalworking

*Assumed based on structural analogs .

Biological Activity

Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide, commonly referred to as disodium 2-chloroacetate imidazole, is a complex organic compound that integrates multiple functional groups, including a sodium salt of chloroacetic acid and an imidazole derivative. This compound exhibits significant biological activity, which can be attributed to its structural components. This article will delve into its biological properties, synthesis methods, and applications based on diverse research findings.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 68608-65-1
Molecular Formula C7H13ClN2Na2O4
Molecular Weight 270.62 g/mol
Boiling Point 230.3 ºC
Flash Point 93.1 ºC

Structural Characteristics

The structure of disodium 2-chloroacetate imidazole includes a chloroacetate group bonded to an ethanol derivative that features an imidazole ring. The presence of the imidazole moiety may confer unique biological properties, enhancing its reactivity and interaction with biological systems.

The biological activity of disodium 2-chloroacetate imidazole is largely influenced by its components:

  • Chloroacetate Component : Known for its role as a reactive alkylating agent, it can interact with various biomolecules, potentially leading to cytotoxic effects.
  • Imidazole Ring : This structure is often associated with antimicrobial and antiviral activities due to its ability to mimic natural substrates in biological pathways.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that imidazole-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloroacetate group may enhance this activity by facilitating cellular uptake or altering membrane permeability.

Cytotoxic Effects

In vitro studies have demonstrated that disodium 2-chloroacetate imidazole can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of metabolic pathways critical for cancer cell survival, particularly through the inhibition of glycolysis and other energy-producing processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of disodium 2-chloroacetate imidazole revealed:

  • Tested Organisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results : The compound exhibited significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential.

Study 2: Cytotoxicity in Cancer Cells

Another research focused on the cytotoxic effects against human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Findings : The compound induced a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Synthesis Methods

Disodium 2-chloroacetate imidazole can be synthesized through several methods:

  • Direct Reaction Method : Combining chloroacetic acid with imidazole derivatives in the presence of sodium hydroxide.
  • Alkylation Reaction : Utilizing alkylating agents to modify the imidazole structure before coupling with chloroacetic acid.

Applications

The unique properties of disodium 2-chloroacetate imidazole make it suitable for various applications:

  • Pharmaceuticals : Potential use as an antimicrobial or anticancer agent.
  • Agriculture : Investigated for use as a biopesticide due to its efficacy against plant pathogens.

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